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molecular formula C9H9F3O3 B092289 Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate CAS No. 17515-73-0

Ethyl 5-methyl-2-(trifluoromethyl)-3-furoate

Cat. No. B092289
M. Wt: 222.16 g/mol
InChI Key: BXGRWYGEMRIAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06982348B2

Procedure details

To a solution of ethyl 4-oxo-2-(2,2,2-trifluoroacetyl)valerate (40 g, 167 mmol) in toluene (250 ml) was added p-toluenesulfonic acid (3 g, 16 mmol) and the mixture was heated under reflux overnight in a Dean-Stark apparatus under dehydrated conditions. The reaction solution was concentrated. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1) to give ethyl 5-methyl-2-(trifluoromethyl)-3-furancarboxylate (25.8 g, 70%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]([CH3:16])[CH2:3][CH:4]([C:10](=[O:15])[C:11]([F:14])([F:13])[F:12])[C:5]([O:7][CH2:8][CH3:9])=[O:6].C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[CH3:16][C:2]1[O:15][C:10]([C:11]([F:14])([F:13])[F:12])=[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH:3]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
O=C(CC(C(=O)OCC)C(C(F)(F)F)=O)C
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
250 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight in a Dean-Stark apparatus under dehydrated conditions
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=10:1)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(O1)C(F)(F)F)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 25.8 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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